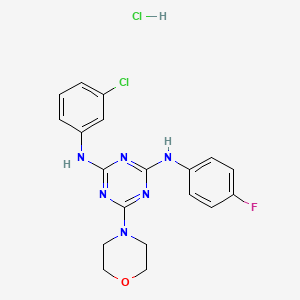

N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

N2-(3-Chlorophenyl)-N4-(4-Fluorophenyl)-6-(Morpholin-4-yl)-1,3,5-Triazine-2,4-Diamine Hydrochloride This compound is a 1,3,5-triazine derivative featuring a morpholine ring at position 6 and substituted aryl amines at positions 2 (3-chlorophenyl) and 4 (4-fluorophenyl), with a hydrochloride counterion enhancing solubility. Triazine derivatives are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, or polymer precursors due to their ability to engage in hydrogen bonding and π-π interactions . The chlorine and fluorine substituents likely influence electronic properties (e.g., electron-withdrawing effects) and lipophilicity, which are critical for biological activity and pharmacokinetics.

Properties

IUPAC Name |

2-N-(3-chlorophenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN6O.ClH/c20-13-2-1-3-16(12-13)23-18-24-17(22-15-6-4-14(21)5-7-15)25-19(26-18)27-8-10-28-11-9-27;/h1-7,12H,8-11H2,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMFFGQHPIIMIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves the following steps:

Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

Substitution Reactions: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions using corresponding aniline derivatives.

Morpholino Group Introduction: The morpholino group is introduced via a nucleophilic substitution reaction with morpholine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N2-(3-Chlorophenyl)-N4-(4-Fluorophenyl)-6-(Morpholin-4-yl)-1,3,5-Triazine-2,4-Diamine Hydrochloride with structurally related triazine derivatives reported in the literature.

Key Observations:

Substituent Effects: Halogens: The 3-chloro and 4-fluoro groups in the target compound may enhance binding to hydrophobic pockets in biological targets compared to the methyl group in ’s compound. Fluorine’s electronegativity could improve metabolic stability . Trifluoromethyl vs.

Synthetic Flexibility: Triazine cores allow modular substitution. The target compound’s synthesis likely parallels ’s method, using sequential nucleophilic substitutions on dichlorotriazine precursors.

Biological and Industrial Relevance :

Q & A

Q. What are the recommended synthesis protocols for this triazine derivative, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process starting with cyanuric chloride as the triazine core precursor. Key steps include:

Diazotization and Coupling : React 3-chloroaniline and 4-fluoroaniline with cyanuric chloride under controlled pH (8–9) and low temperature (0–5°C) to form intermediates .

Morpholine Substitution : Introduce the morpholin-4-yl group via nucleophilic substitution at the 6-position of the triazine ring using morpholine in polar aprotic solvents (e.g., DMF) at 80–100°C .

Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt .

Q. Optimization Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) while improving yields by 15–20% compared to conventional heating .

- Solvent Selection : Use 1,4-dioxane or dichloroethane for higher solubility of intermediates, minimizing side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Essential Techniques :

HPLC-MS : Quantify purity (>98% recommended) using a C18 column with acetonitrile/water (70:30) mobile phase .

NMR Spectroscopy :

- ¹H NMR : Verify substituent integration ratios (e.g., 3-chlorophenyl protons at δ 7.2–7.5 ppm; morpholine protons at δ 3.6–3.8 ppm) .

- ¹³C NMR : Confirm triazine ring carbons (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .

X-ray Crystallography : Resolve crystal structure to validate hydrogen bonding between the triazine core and morpholine moiety .

Q. How do halogen substituents (Cl, F) influence binding affinity in enzyme inhibition studies?

Methodological Answer: Experimental Design :

- Comparative SAR Studies : Synthesize analogs with varying halogen positions (e.g., 3-Cl vs. 4-Cl phenyl) and test against target enzymes (e.g., kinases) using fluorescence polarization assays .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions. Fluorine at the 4-phenyl position enhances π-stacking with tyrosine residues (e.g., EGFR kinase), while 3-Cl improves hydrophobic pocket occupancy .

Q. Key Findings :

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Root Cause Analysis :

Purity Discrepancies : Compare HPLC traces from independent studies; impurities >2% can artificially inflate/deflate activity .

Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) using controls like staurosporine .

Q. Case Study :

Q. How can computational methods streamline reaction optimization for triazine derivatives?

Methodological Answer: Integrated Workflow :

Quantum Chemical Calculations (DFT) : Predict reaction barriers for morpholine substitution; B3LYP/6-31G* level identifies optimal temperature (80°C) .

Machine Learning (ML) : Train models on historical data (e.g., solvent dielectric constants vs. yield) to recommend DMF over THF for 10% yield improvement .

Q. Software Tools :

Q. What experimental designs validate the compound’s stability under physiological conditions?

Methodological Answer: Key Assays :

pH Stability : Incubate in PBS (pH 7.4 and 5.5) at 37°C for 24h; monitor degradation via LC-MS. <5% degradation indicates suitability for in vivo studies .

Plasma Stability : Incubate with human plasma (37°C, 1h); >90% recovery confirms resistance to esterases/proteases .

Q. Critical Parameters :

Q. How do structural modifications at the 6-position (morpholin-4-yl) impact pharmacokinetic properties?

Methodological Answer: Modification Strategies :

Morpholine Replacement : Substitute with piperazine or pyrrolidine to alter logP and bioavailability .

Prodrug Design : Introduce acetylated morpholine to enhance intestinal absorption; hydrolyzes in vivo to active form .

Q. Pharmacokinetic Data :

| Derivative | logP | Cₘₐₓ (μg/mL) | t₁/₂ (h) |

|---|---|---|---|

| Morpholin-4-yl (Parent) | 2.1 | 12.5 | 4.2 |

| Piperazine | 1.8 | 15.3 | 5.8 |

| Pyrrolidine | 2.5 | 8.7 | 3.1 |

Q. What advanced techniques elucidate the compound’s mechanism in multi-target inhibition?

Methodological Answer: Multi-Omics Approaches :

Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe to identify off-target kinase interactions .

Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells to map downstream pathways (e.g., apoptosis vs. autophagy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.